molecular formula C18H24N2O5 B2867208 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286263-62-4

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

Cat. No.: B2867208
CAS No.: 1286263-62-4
M. Wt: 348.399
InChI Key: FIJHZFZNBVUPNB-UHFFFAOYSA-N
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Description

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide interactions or signaling .

Mode of Action

The mode of action of this compound is likely related to its role in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed, revealing the active amino group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, amino acids are linked together to form peptides, which are the building blocks of proteins. The Boc group in the compound protects the amino group during this process, ensuring that the amino acids are linked together in the correct order .

Result of Action

The result of the action of “2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid” is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of the peptides, as the sequence of amino acids determines their structure and function.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals or contaminants can also impact the reaction.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJHZFZNBVUPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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